N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1115898-24-2
VCID: VC7301614
InChI: InChI=1S/C22H18N4O3S/c1-13-4-3-5-16(10-13)19-20-21(30-25-19)22(29)26(12-23-20)11-18(28)24-17-8-6-15(7-9-17)14(2)27/h3-10,12H,11H2,1-2H3,(H,24,28)
SMILES: CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C
Molecular Formula: C22H18N4O3S
Molecular Weight: 418.47

N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

CAS No.: 1115898-24-2

Cat. No.: VC7301614

Molecular Formula: C22H18N4O3S

Molecular Weight: 418.47

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide - 1115898-24-2

Specification

CAS No. 1115898-24-2
Molecular Formula C22H18N4O3S
Molecular Weight 418.47
IUPAC Name N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Standard InChI InChI=1S/C22H18N4O3S/c1-13-4-3-5-16(10-13)19-20-21(30-25-19)22(29)26(12-23-20)11-18(28)24-17-8-6-15(7-9-17)14(2)27/h3-10,12H,11H2,1-2H3,(H,24,28)
Standard InChI Key YQRAZGMUDDPDQW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C

Introduction

N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with significant potential in scientific research, particularly in medicinal chemistry and pharmacology. This compound features a diverse molecular structure that combines multiple functional groups, making it of interest for further drug design and development.

Synthesis and Characterization

The synthesis of N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step synthetic routes. These methods may include reactions that require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the identity of intermediates and final products.

Potential Applications

This compound holds potential applications in medicinal chemistry due to its complex structure, which can interact with specific biological targets within cells. Further studies are required to elucidate specific targets and confirm biological activity through in vitro and in vivo assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator